Structural Differentiation from the 4-Sulfamoyl Regioisomer: Molecular Weight and Hydrogen-Bonding Capacity
Methyl 4-methoxy-3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate (CAS 2034306-56-2) differs from its closest cataloged regioisomer, methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate (CAS 2034459-25-9), by the presence of a methoxy group at the 4-position and relocation of the sulfamoyl group from the 4-position to the 3-position on the benzoate ring [1]. This results in a molecular weight increase from 393.49 to 423.52 g/mol (+30.03 Da) and introduces an additional hydrogen-bond acceptor (the methoxy oxygen) ortho to the sulfamoyl linkage [2]. In sulfonamide-based drug design, ortho-substitution adjacent to the sulfamoyl group is known to modulate sulfonamide NH acidity and influence zinc-binding geometry in metalloenzyme targets such as carbonic anhydrases [3].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 423.52 g/mol; HBA count = 6 (5 oxygen atoms + 1 sulfonamide nitrogen); 4-OCH3 substituent ortho to 3-sulfamoyl |
| Comparator Or Baseline | CAS 2034459-25-9: MW = 393.49 g/mol; HBA count = 5; no methoxy substituent; 4-sulfamoyl substitution |
| Quantified Difference | ΔMW = +30.03 g/mol; ΔHBA = +1; regioisomeric shift of sulfamoyl from 4- to 3-position |
| Conditions | In silico physicochemical property calculation based on PubChem-deposited structural data |
Why This Matters
The additional hydrogen-bond acceptor and altered electronic environment of the sulfamoyl group may confer differentiated target-binding profiles compared to the non-methoxylated regioisomer, making the two compounds non-substitutable in SAR campaigns.
- [1] BenchChem. Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate; CAS 2034459-25-9. PubChem structural data. View Source
- [2] PubChem Compound Summary. Methyl 4-methoxy-3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate; C18H17NO5S3; MW 423.52. Computed from vendor deposit. View Source
- [3] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. 2008;7(2):168-181. doi:10.1038/nrd2467. Review establishing ortho-substitution effects on sulfonamide zinc-binding. View Source
